

# Application Notes and Protocols for the Sterilization of Tecoflex™ Medical Devices

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## Compound of Interest

Compound Name: Tecoflex

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These application notes provide a comprehensive overview of common sterilization techniques for medical devices fabricated from **Tecoflex™**, an aliphatic polyether-based thermoplastic polyurethane (TPU). This document details the effects of various sterilization methods on the material's physical and chemical properties, offers detailed experimental protocols for evaluation, and illustrates potential degradation pathways.

## Introduction to Sterilization of Tecoflex™ Devices

The selection of an appropriate sterilization method for medical devices is critical to ensure patient safety by eliminating microbial contamination. However, the sterilization process itself can impact the material properties of polymeric devices. **Tecoflex™**, known for its biocompatibility, flexibility, and durability, is compatible with several common sterilization methods. The choice of method should be carefully considered based on the device's design, material composition, and intended application to maintain its integrity and performance. The most widely used sterilization methods for medical devices include ethylene oxide (EtO) gas, radiation (gamma and electron beam), and steam (autoclave).<sup>[1][2]</sup>

## Comparative Effects of Sterilization Methods on Tecoflex™

The following table summarizes the qualitative and quantitative effects of different sterilization methods on the properties of **Tecoflex™** and similar polyurethanes. It is crucial to note that the exact quantitative changes can vary depending on the specific grade of **Tecoflex™**, device geometry, processing conditions, and sterilization cycle parameters. Validation testing on the final device is essential.

Table 1: Effects of Sterilization on **Tecoflex™** Properties

Property	Ethylene Oxide (EtO)	Gamma Irradiation	Electron Beam (E-beam)	Steam (Autoclave)
Tensile Strength	Minimal to no significant change reported for polyurethanes.[3] [4] One study on a polyurethane-gelatin blend showed a ~20% increase.[5]	Dose-dependent effects. Can cause a decrease in tensile strength in some polyurethanes.[6] [7]	Generally has less effect than gamma radiation due to shorter exposure times. [2] Can cause an increase in tensile strength at certain doses due to cross-linking.[8]	Significant degradation, leading to a decrease in tensile strength, is expected due to hydrolytic degradation.[1] Not generally recommended for standard TPUs.[1]
Elongation at Break	Minimal to no significant change.[4] A study on a PU-gelatin blend reported a ~30% decrease.[5]	Can lead to a decrease in elongation, indicating embrittlement.[6]	Less impact than gamma irradiation.[2]	Significant reduction in elongation is highly probable. [1]
Durometer (Hardness)	Negligible effect reported for similar elastomers.[7]	May cause an increase in hardness due to cross-linking.	Can cause an increase in hardness.	Changes in hardness are likely due to material degradation.
Color Change	Generally no significant color change.	Can cause yellowing, which may fade over time.[3]	Less yellowing compared to gamma irradiation.[2]	Potential for discoloration due to thermal and hydrolytic effects.
Chemical Structure	Surface modifications can occur, potentially leading to increased	Can induce chain scission and cross-linking, altering the molecular	Similar to gamma, but with potentially less oxidative degradation due	Hydrolysis of ether and urethane linkages is the primary

hydrophobicity. [9] Residuals are a key consideration and must be managed according to ISO 10993-7.[10][11] [12][13]	weight.[7] Oxidation is a primary degradation pathway.	to shorter exposure.[2]	degradation mechanism.[14] [15][16]
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## Experimental Protocols

Detailed protocols for sterilization and subsequent material testing are crucial for validating the performance of **Tecoflex™** medical devices.

### Sample Preparation

- Specimen Fabrication: Prepare standardized test specimens (e.g., dumbbell-shaped tensile bars according to ASTM D638) from the specific grade of **Tecoflex™** used for the medical device.[9][17][18] Ensure specimens are free from processing defects.
- Cleaning: Thoroughly clean the specimens to remove any surface contaminants from the manufacturing process.
- Packaging: Package the specimens in appropriate sterilization pouches or containers that are compatible with the chosen sterilization method.

### Sterilization Protocols

- Preconditioning: Place the packaged samples in a chamber at a controlled temperature (e.g., 37-63°C) and relative humidity (e.g., 40-80%) to allow the material to equilibrate.[6]
- Sterilization Cycle: Introduce EtO gas into the sterilization chamber at a specified concentration (e.g., 450-1200 mg/L).[6] Maintain the set temperature and humidity for the validated exposure time (e.g., 1-6 hours).[6]

- **Aeration:** After the exposure phase, evacuate the EtO gas and subject the samples to a prolonged aeration period (e.g., 8-12 hours at 50-60°C) to reduce residual EtO and ethylene chlorohydrin (ECH) to safe levels as defined by ISO 10993-7.[6][10][11][12][13]
- **Dosimetry:** Determine the appropriate radiation dose for sterilization, typically 25 kGy for medical devices.[19] Use dosimeters to accurately measure the absorbed dose.
- **Irradiation:** Expose the packaged samples to a Cobalt-60 gamma radiation source until the target dose is achieved. The dose rate is a critical parameter to control.
- **Dosimetry:** Set the electron beam accelerator parameters (energy and current) to deliver the specified dose, typically 25 kGy.
- **Irradiation:** Pass the packaged samples through the electron beam on a conveyor system. The process is very rapid, often lasting only a few seconds to minutes.[2]

Note: Autoclave sterilization is generally not recommended for standard **Tecoflex™** grades due to the high potential for hydrolytic degradation.[1]

- **Cycle Selection:** Choose a steam sterilization cycle, typically 121°C for a minimum of 30 minutes or 132°C for a minimum of 4 minutes for wrapped items.[20]
- **Sterilization:** Place the packaged samples in an autoclave. Introduce saturated steam at the set temperature and pressure for the specified duration.[20]
- **Drying:** A post-sterilization vacuum phase is typically used to dry the samples.

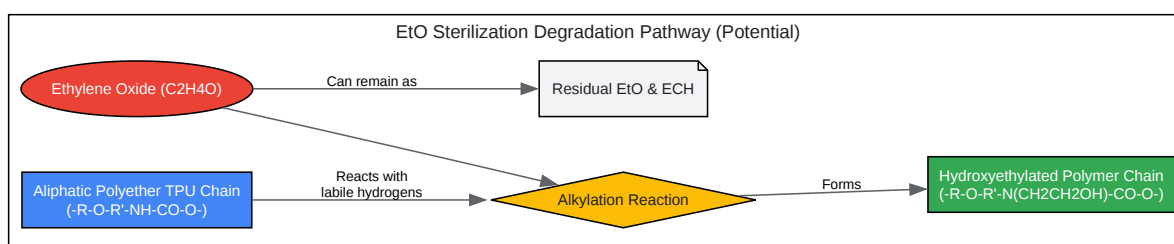
## Post-Sterilization Material Testing

- **Conditioning:** After sterilization and any necessary aeration or cooling, condition the samples at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period before testing.
- **Tensile Testing (ASTM D638/ISO 527):** Use a universal testing machine to determine the tensile strength, elongation at break, and modulus of elasticity of the sterilized and control (unsterilized) samples.[9][17][18][21][22]

- Durometer Hardness (ASTM D2240): Measure the Shore hardness of the samples to assess any changes in material stiffness.
- Colorimetry: Use a spectrophotometer or colorimeter to quantitatively measure any color changes (e.g., yellowness index) compared to control samples.
- Chemical Analysis (FTIR, GPC):
  - Fourier Transform Infrared Spectroscopy (FTIR): Analyze changes in the chemical structure, such as the formation of carbonyl or hydroxyl groups, which can indicate degradation.
  - Gel Permeation Chromatography (GPC): Determine changes in the molecular weight distribution, which can reveal chain scission or cross-linking events.
- Residual Analysis (for EtO sterilization, ISO 10993-7): Perform extraction and analysis to quantify the levels of residual EtO and ECH to ensure they are below the allowable limits.[\[10\]](#)  
[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[23\]](#)

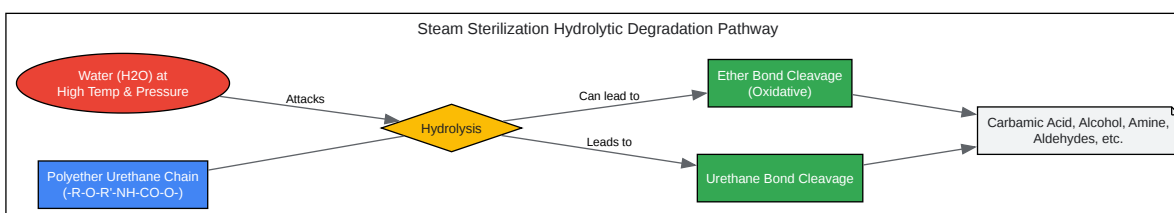
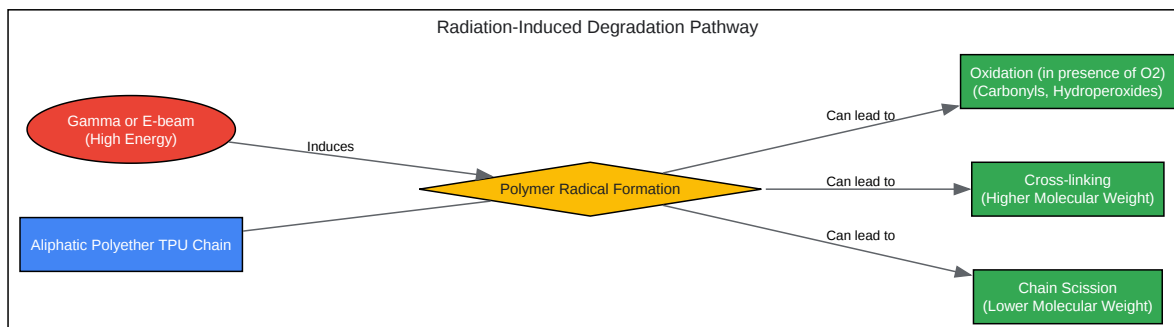
## Degradation Pathways and Mechanisms

The following diagrams illustrate the potential chemical degradation pathways for aliphatic polyether-based TPUs like **Tecoflex™** under different sterilization conditions.



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Figure 1: Potential reaction of Ethylene Oxide with the urethane group in **Tecoflex™**.



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